![molecular formula C16H23N3OS B14158665 3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide CAS No. 586392-26-9](/img/structure/B14158665.png)
3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide is a complex organic compound characterized by the presence of a pyrrolidine ring, a phenyl group, and a butanamide backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions, often using halogenated benzene derivatives.
Formation of the Butanamide Backbone: The butanamide backbone is constructed through amide bond formation, typically using carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and phenyl group contribute to its binding affinity and selectivity towards certain proteins or enzymes . This interaction can modulate biological pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide is unique due to its specific structural features, such as the combination of a pyrrolidine ring and a phenyl group, which contribute to its distinct biological activity and potential therapeutic applications .
Propriétés
Numéro CAS |
586392-26-9 |
|---|---|
Formule moléculaire |
C16H23N3OS |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide |
InChI |
InChI=1S/C16H23N3OS/c1-12(2)11-15(20)18-16(21)17-13-7-3-4-8-14(13)19-9-5-6-10-19/h3-4,7-8,12H,5-6,9-11H2,1-2H3,(H2,17,18,20,21) |
Clé InChI |
UUOFTNXOMNHBLO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)NC(=S)NC1=CC=CC=C1N2CCCC2 |
Solubilité |
4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



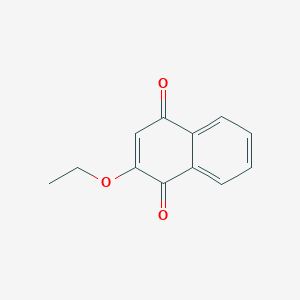
![Ethyl 4-[(4-methoxybenzoyl)amino]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate](/img/structure/B14158607.png)

![Diazene, 1-[2-methyl-5-(1-methylethyl)-4-(2-phenyldiazenyl)phenyl]-2-phenyl-](/img/structure/B14158615.png)
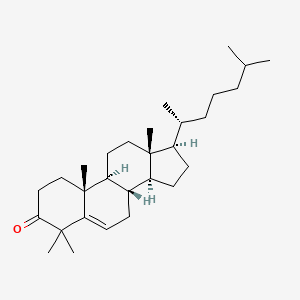

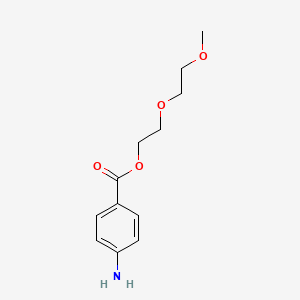
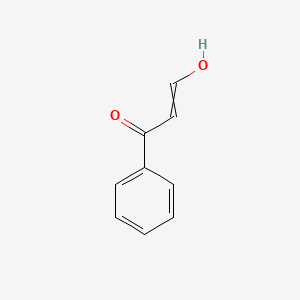
![(3aS,4R,9bR)-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B14158654.png)
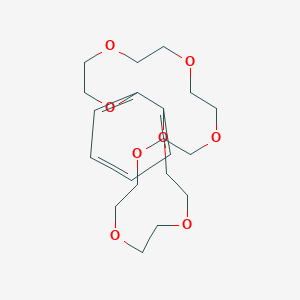

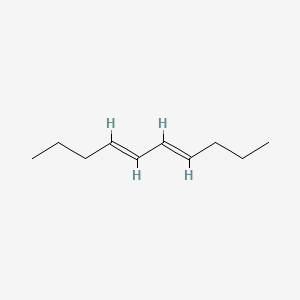
![6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine](/img/structure/B14158672.png)
